molecular formula C17H18N2O2 B15257666 2-[(2-Methoxyethyl)amino]-5-(4-methoxyphenyl)benzonitrile

2-[(2-Methoxyethyl)amino]-5-(4-methoxyphenyl)benzonitrile

Cat. No.: B15257666
M. Wt: 282.34 g/mol
InChI Key: YSZLFVRVUUJXES-UHFFFAOYSA-N
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Description

2-[(2-Methoxyethyl)amino]-5-(4-methoxyphenyl)benzonitrile is an organic compound with the molecular formula C17H18N2O2. It is a benzonitrile derivative, characterized by the presence of methoxy and amino groups attached to the benzene ring. This compound is primarily used in research and industrial applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(2-Methoxyethyl)amino]-5-(4-methoxyphenyl)benzonitrile typically involves the reaction of 2-amino-4-methoxybenzonitrile with 2-methoxyethylamine. The reaction is carried out under controlled conditions, often in the presence of a catalyst to facilitate the formation of the desired product .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The process may include steps such as purification through recrystallization or chromatography to ensure the final product meets the required specifications .

Chemical Reactions Analysis

Types of Reactions

2-[(2-Methoxyethyl)amino]-5-(4-methoxyphenyl)benzonitrile undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents such as sodium borohydride for reduction, and various nucleophiles for substitution reactions .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction can produce amines .

Scientific Research Applications

2-[(2-Methoxyethyl)amino]-5-(4-methoxyphenyl)benzonitrile has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-[(2-Methoxyethyl)amino]-5-(4-methoxyphenyl)benzonitrile involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-[(2-Methoxyethyl)amino]-5-(4-methoxyphenyl)benzonitrile is unique due to its specific substitution pattern on the benzene ring, which imparts distinct chemical and physical properties. This uniqueness makes it valuable for specific applications where other similar compounds may not be as effective .

Properties

Molecular Formula

C17H18N2O2

Molecular Weight

282.34 g/mol

IUPAC Name

2-(2-methoxyethylamino)-5-(4-methoxyphenyl)benzonitrile

InChI

InChI=1S/C17H18N2O2/c1-20-10-9-19-17-8-5-14(11-15(17)12-18)13-3-6-16(21-2)7-4-13/h3-8,11,19H,9-10H2,1-2H3

InChI Key

YSZLFVRVUUJXES-UHFFFAOYSA-N

Canonical SMILES

COCCNC1=C(C=C(C=C1)C2=CC=C(C=C2)OC)C#N

Origin of Product

United States

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